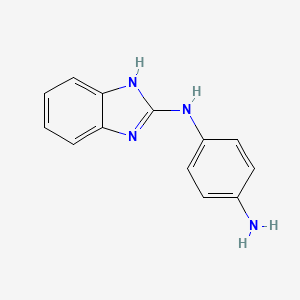

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine

Description

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine is a heterocyclic compound featuring a benzene-1,4-diamine backbone linked to a benzoimidazole moiety. This structure combines the electron-rich aromatic system of benzimidazole with the reactive amino groups of 1,4-diaminobenzene, making it a versatile scaffold for pharmaceutical and materials science applications. The compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in structurally related analogs . Its physicochemical properties, such as fluorescence and solubility, are influenced by the planar benzimidazole ring and hydrogen-bonding capabilities of the amine groups .

Properties

IUPAC Name |

4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKVVJXYEASQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327886 | |

| Record name | 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

133929-18-7 | |

| Record name | 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method involves the reaction of o-phenylenediamine with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite to yield the desired product . Another method involves the use of polyphosphoric acid as a cyclodehydrating agent to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and high-pressure reaction vessels to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted benzimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological and industrial applications .

Scientific Research Applications

Pharmacological Properties

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine exhibits a range of pharmacological activities due to its structural features. The benzimidazole core is associated with various biological effects, including:

- Anticancer Activity : Research indicates that derivatives of benzimidazole can inhibit cancer cell proliferation. For instance, compounds derived from benzimidazole have demonstrated cytotoxic effects against multiple human cancer cell lines, including breast and lung cancer cells . This activity is often linked to their ability to disrupt microtubule dynamics, similar to established chemotherapeutic agents.

- Antimicrobial and Antiparasitic Effects : Benzimidazole derivatives are widely recognized for their efficacy against various pathogens. They have been utilized in treating parasitic infections and show promise as antimicrobial agents due to their ability to interfere with cellular processes in target organisms .

- Antioxidant Properties : The antioxidant capabilities of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine have been explored through various in vitro assays. These studies suggest that the compound can scavenge free radicals, thereby contributing to its potential in mitigating oxidative stress-related diseases .

Therapeutic Applications

The therapeutic applications of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine are broad and include:

- Cancer Treatment : Due to its cytotoxic properties against cancer cell lines, this compound has potential as a chemotherapeutic agent. Ongoing research aims to optimize its efficacy and reduce side effects through structural modifications.

- Antihyperglycemic Activity : Some studies suggest that benzimidazole derivatives can modulate glucose metabolism and may be beneficial in managing diabetes by acting on specific receptors involved in glucose regulation .

Case Studies and Research Findings

Several studies highlight the effectiveness of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine and its derivatives:

Mechanism of Action

The mechanism of action of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antimicrobial and antiviral effects .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The SNAr reaction used for bipyridine derivatives (e.g., ) requires harsh conditions (180°C, 16 hours), whereas alkylamine-linked benzimidazoles are synthesized under milder reflux conditions.

- Substituent Effects : Methyl or methylthio groups on imidazole (e.g., ) enhance lipophilicity compared to unsubstituted analogs.

Physicochemical Properties

The table below compares spectral data and physical states:

Key Observations :

- Solubility : The bipyridine derivative exists as a yellow oil , likely due to reduced crystallinity from the extended aromatic system, whereas methylthio-substituted analogs form crystals .

- NMR Shifts : Methyl groups (δ ~3.92) and methylthio groups (δ ~2.50) produce distinct shifts, aiding structural confirmation .

Key Observations :

Biological Activity

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine features a benzimidazole moiety attached to a benzene ring with two amine groups. The benzimidazole structure contributes to its biological activity through interactions with various biological targets.

Synthesis Methods:

The compound can be synthesized using various methods, including:

- One-pot reactions involving aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines .

- Coordination chemistry approaches to form complexes with transition metals that enhance its cytotoxic properties .

2.1 Anticancer Activity

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine exhibits significant cytotoxicity against several human cancer cell lines. In vitro studies have shown:

- Cytotoxic Effects: The compound demonstrated stronger antiproliferative activity than cisplatin against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines .

- Mechanism of Action: It is believed that the compound interferes with tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

2.2 Anti-inflammatory Activity

Research indicates that derivatives of benzimidazole, including N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine, possess anti-inflammatory properties through:

- Inhibition of Enzymes: The compound inhibits aldo-keto reductase family 1 member B1 (AKR1B1), which is involved in inflammatory responses .

- Reduction of Reactive Oxygen Species (ROS): This leads to decreased oxidative stress and inflammation in various tissues .

3. Structure-Activity Relationship (SAR)

The biological activity of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine is influenced by its structural components:

- Substituents on the Benzene Ring: Variations in substituents can enhance or diminish the activity against specific targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

| Compound | IC50 (µM) | Target |

|---|---|---|

| N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine | 50–100 | AChE |

| Cisplatin | 20 | Cancer Cells |

4. Case Studies

Several studies have highlighted the efficacy of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine in clinical and preclinical settings:

Case Study 1: Anticancer Efficacy

A study reported that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics in multiple cancer cell lines, indicating its potential as a candidate for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on AKR1B1 inhibition revealed that treatment with N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine resulted in reduced inflammatory markers in animal models of asthma and vascular inflammation .

5. Conclusion

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine demonstrates promising biological activities, particularly in anticancer and anti-inflammatory applications. Its efficacy against various cancer cell lines and its mechanism of action through enzyme inhibition highlight its potential as a therapeutic agent. Further research is warranted to explore its full range of biological effects and optimize its structure for enhanced activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine?

- Methodological Answer : The compound can be synthesized via condensation reactions between benzene-1,4-diamine derivatives and carbonyl-containing precursors. For example, reacting o-phenylenediamine with substituted carboxylic acids in the presence of pyridine yields benzimidazole derivatives. Key parameters include temperature (elevated temperatures favor cyclization), solvent polarity, and the use of protonating agents (e.g., HCl) to drive benzimidazole formation over diamide byproducts. Characterization typically involves IR (to confirm NH/CO stretching), -NMR (to resolve aromatic protons), and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at 3300–3500 cm, C=N/C=C in benzimidazole rings at 1600–1500 cm) .

- NMR : -NMR resolves aromatic protons (δ 6.8–8.2 ppm) and NH protons (δ 8.5–10 ppm). -NMR confirms sp-hybridized carbons (100–160 ppm) .

- GC-MS : Provides molecular ion peaks and fragmentation patterns for purity assessment .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and intermediate stability in benzimidazole synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich and electron-deficient regions. For example, the HOMO of o-phenylenediamine derivatives localizes on the amine groups, favoring nucleophilic attack on carbonyl carbons. LUMO analysis of intermediates reveals stabilization via conjugation with aromatic systems, guiding synthetic pathway optimization. Solvent effects and transition-state modeling further refine reaction mechanisms .

Q. What crystallographic challenges arise in resolving the structure of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine, and how can SHELX software address them?

- Methodological Answer : Challenges include disorder in flexible substituents, twinning, and weak diffraction for light atoms (e.g., H). SHELXL (via SHELX suite) enables robust refinement through:

- Twinning Correction : Using TWIN/BASF commands for non-merohedral twins.

- Hydrogen Placement : Riding models or DFT-optimized positions for NH protons.

- Disorder Modeling : PART/SUMP restraints to resolve overlapping electron density. Validation with R < 5% and GooF ≈ 1 ensures reliability .

Q. How do reaction conditions influence product distribution between diamides and benzimidazoles?

- Methodological Answer : Competing pathways depend on:

- Leaving Group Efficacy : Electron-withdrawing groups (e.g., Cl, OAc) on carbonyl precursors favor diamide formation via nucleophilic substitution.

- Protonation and Temperature : Excess acid (e.g., HCl) and high temperatures (80–120°C) promote cyclodehydration to benzimidazoles. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .

Q. What strategies resolve contradictions in reported crystal packing or hydrogen-bonding motifs for benzimidazole derivatives?

- Methodological Answer : Discrepancies arise from polymorphic variations or solvent inclusion. Strategies include:

- Variable-Temperature XRD : To capture phase transitions.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. N–H···N bonds).

- Database Mining : Compare with COD entries (e.g., COD 2212421, 2232934) to identify common motifs .

Data Analysis and Optimization

Q. How can researchers optimize synthetic yields when scaling up N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine production?

- Methodological Answer :

- DoE (Design of Experiments) : Screen variables (temperature, solvent, stoichiometry) using Taguchi or response surface methods.

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation.

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove water in cyclization steps .

Q. What role do non-covalent interactions (e.g., π-stacking) play in the material properties of benzimidazole-based coordination polymers?

- Methodological Answer : π-Stacking enhances charge transport in conductive polymers, while hydrogen bonding dictates solubility. Single-crystal XRD of coordination polymers (e.g., with pyridyl ligands) reveals interpenetrated networks. Topological analysis (e.g., using TOPOS) classifies these as 2D sql or 3D dia nets, influencing porosity and catalytic activity .

Safety and Handling

Q. What safety precautions are critical when handling benzene-1,4-diamine precursors?

- Methodological Answer : Benzene-1,4-diamine derivatives are potential sensitizers. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.